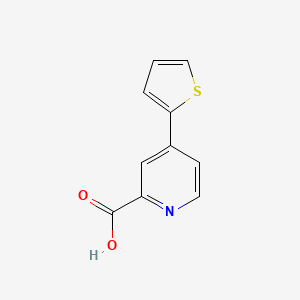
(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H19ClN4O and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Potential
Compounds structurally similar to (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone have shown promising antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with various moieties were synthesized and demonstrated significant in vitro antimicrobial and anticancer activity, outperforming the reference drug doxorubicin in some cases. These compounds were characterized by a series of analytical techniques and evaluated for their biological activities, indicating the potential for developing new therapeutic agents in the fight against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Biological Evaluations
Further research into similar compounds has included detailed molecular docking studies, aiming to understand their interaction with biological targets better. Such studies have been instrumental in identifying potential new drugs with anticancer and antimicrobial properties. One study focused on the synthesis of novel quinoline derivatives bearing pyrazoline and pyridine analogues, showing significant antimicrobial activity and promising results in molecular docking studies. This suggests these compounds' potential to overcome microbe resistance to pharmaceutical drugs, indicating the broad applicability of (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone and its analogues in developing new therapeutic strategies (Katariya, Vennapu, & Shah, 2021).
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of compounds with a structure similar to the chemical have led to the identification of several potential therapeutic applications. Through various synthetic methods, researchers have been able to produce derivatives that show promising biological activities, such as anti-inflammatory and analgesic properties. This area of research holds significant potential for developing new treatments for inflammation and pain management, showcasing the versatile applications of (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone in medicinal chemistry (Farag et al., 2012).
特性
IUPAC Name |
[1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c24-20-9-3-4-10-21(20)28-22(26-12-5-6-13-26)19(15-25-28)23(29)27-14-11-17-7-1-2-8-18(17)16-27/h1-10,12-13,15H,11,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSSRBACDPVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)

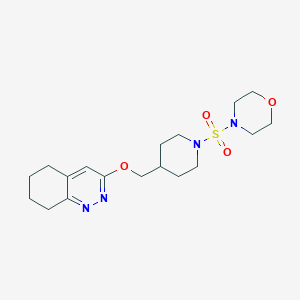

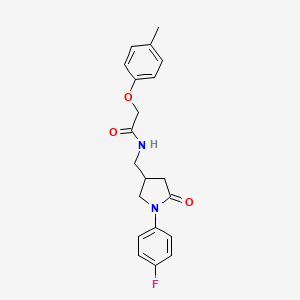
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)
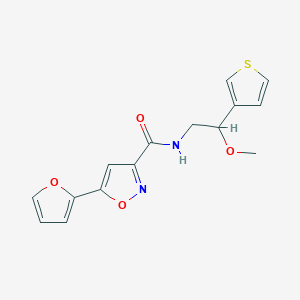
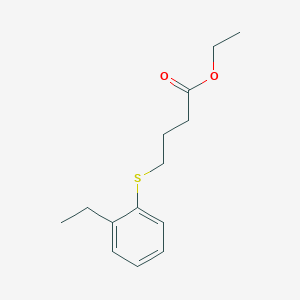
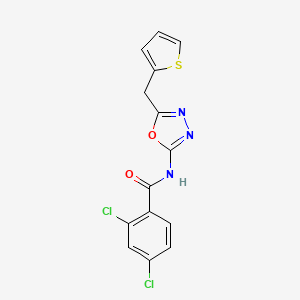
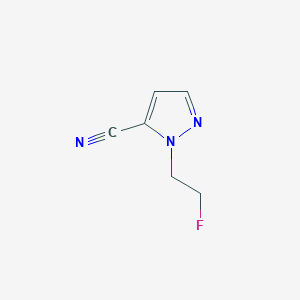
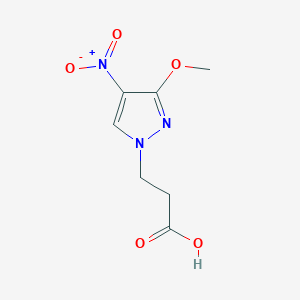
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857834.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2857836.png)
